molecular formula C23H23N3O2S B13941553 Butanesulfonanilide, 4'-(9-acridinylamino)- CAS No. 53221-90-2

Butanesulfonanilide, 4'-(9-acridinylamino)-

Cat. No.: B13941553
CAS No.: 53221-90-2
M. Wt: 405.5 g/mol
InChI Key: OANPGUJBWMJAIJ-UHFFFAOYSA-N
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Description

4'-(9-Acridinylamino)butanesulfonanilide is a synthetic acridine derivative designed as a DNA intercalator and topoisomerase II inhibitor. Structurally, it consists of a 9-aminoacridine moiety linked via a butanesulfonamide bridge to an aniline ring (). This compound belongs to the broader class of acridinylalkanesulfonanilides, which were developed in the 1970s–1980s as antitumor agents. Its mechanism involves intercalation into DNA, disrupting replication and transcription, while the sulfonamide side chain influences pharmacokinetics and target specificity ().

Properties

CAS No.

53221-90-2

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]butane-1-sulfonamide

InChI

InChI=1S/C23H23N3O2S/c1-2-3-16-29(27,28)26-18-14-12-17(13-15-18)24-23-19-8-4-6-10-21(19)25-22-11-7-5-9-20(22)23/h4-15,26H,2-3,16H2,1H3,(H,24,25)

InChI Key

OANPGUJBWMJAIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Butanesulfonanilide, 4'-(9-acridinylamino)- typically involves the following key steps:

Detailed Preparation Procedures

Starting Material: Sulfanilamide Derivatives

Sulfanilamide (4-aminobenzenesulfonamide) is a common precursor for the sulfonanilide part of the molecule. Its preparation and modification have been well documented:

Yield Reaction Conditions Experimental Notes
62% Reaction of sulfanilamide with hydrogen bromide and hydrogen peroxide at 20°C for 5 hours Sulfanilamide (0.43 g, 0.0025 mol) stirred in 6N halogen acid with 30% H2O2 added slowly. Product filtered and recrystallized from ethanol. White solid obtained. Characterized by 1H and 13C NMR spectroscopy.
77.47% Reaction of 4-aminobenzenesulfonamide with ethyl 4,6-dichloroquinoline-3-carboxylate in N,N-dimethylformamide with acetic acid at 100°C for 2 hours in a sealed tube After reaction, mixture concentrated and triturated with diethyl ether to yield yellow solid product. LCMS confirmed molecular ion peak.
21% Reaction of sulfanilamide with methanesulfonic acid in methanol/ethanol/water under reflux for 2 hours Product isolated after filtration and silica gel purification. Characterized by 1H NMR showing Z:E isomer ratio.

These protocols highlight the versatility of sulfanilamide as a starting material for further functionalization.

Introduction of the 9-Acridinylamino Group

The acridinylamino substituent is introduced by coupling acridine derivatives with sulfonamide intermediates. Although direct synthetic routes for Butanesulfonanilide, 4'-(9-acridinylamino)- are less frequently detailed explicitly, related acridinylamino sulfonamide compounds have been prepared via:

Example Synthesis from Literature

A related compound, 4'-(9-acridinylamino)methanesulfon-m-anisidide, was synthesized and evaluated in clinical trials, indicating successful preparation and purification protocols suitable for biological testing. Although the exact synthetic details are limited in the public domain, the compound's preparation likely involves:

  • Formation of a methanesulfonamide linkage.
  • Coupling with 9-aminoacridine or its derivatives under controlled conditions.
  • Purification by recrystallization or chromatography.

Reaction Conditions and Yields Summary Table

Step Starting Material(s) Reagents/Conditions Yield (%) Notes
Sulfanilamide oxidation Sulfanilamide HBr, H2O2, 20°C, 5 h 62 White solid, NMR characterized
Coupling with quinoline derivative 4-aminobenzenesulfonamide + ethyl 4,6-dichloroquinoline-3-carboxylate Acetic acid, DMF, 100°C, 2 h, sealed tube 77.47 Yellow solid, LCMS confirmed
Methanesulfonic acid mediated condensation Sulfanilamide + pyrrolopyridinone derivative Methanesulfonic acid, reflux, 2 h 21 Z:E isomer mixture, NMR characterized
Indium(III) chloride catalyzed reaction Sulfanilamide + substituted benzaldehydes + cyclopentadiene InCl3 catalyst Variable Used for related sulfonamide derivatives

Analytical Characterization

The products from these syntheses are typically characterized by:

Research Findings and Applications

  • The compound 4'-(9-acridinylamino)methanesulfon-m-anisidide, structurally related to Butanesulfonanilide, 4'-(9-acridinylamino)-, has been tested in Phase 1 clinical trials for anticancer activity, showing dose-dependent hematopoietic toxicity and some efficacy in lung adenocarcinoma and leukemia.
  • The DNA intercalating properties of such acridinylamino sulfonamide compounds have been studied, revealing their ability to induce cell cycle arrest and promote differentiation in leukemia cell lines, which underlines the importance of precise synthetic methods to obtain pure, active compounds.

Chemical Reactions Analysis

Types of Reactions

Butanesulfonanilide, 4’-(9-acridinylamino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out using hydrogen peroxide or other oxidizing agents under acidic or basic conditions .

Major Products Formed

The major products formed from the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted acridine derivatives .

Mechanism of Action

The mechanism of action of Butanesulfonanilide, 4’-(9-acridinylamino)- involves its interaction with DNA and other cellular targets. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective as an antitumor agent . The molecular targets and pathways involved in its mechanism of action include topoisomerase enzymes, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The acridinylalkanesulfonanilide family varies in two regions:

  • Alkane chain length : Methane (m-AMSA), ethane, propane, butane, pentane, or heptane sulfonamide bridges.
  • Anilide ring substituents : Methoxy, nitro, or peptidic side chains (e.g., lysylglycyl) ().
Table 1: Structural Comparison of Selected Analogues
Compound Alkane Chain Length Anilide Substituent Key Modifications
m-AMSA (NSC 249992) Methane 3'-methoxy First clinical candidate (Phase II)
Ethanesulfonanilide (NSC 243928) Ethane 3'-methoxy Increased lipophilicity
Butanesulfonanilide Butane 3'-methoxy, 3-nitro (variants) Enhanced DNA binding kinetics
Pentanesulfonanilide Pentane 3'-methoxy, 4-quinolinyl Extended chain for groove binding
Heptanesulfonanilide Heptane 3'-methoxy, 3-acetamido Prolonged half-life in vivo

DNA Binding and Intercalation Efficiency

  • Chain Length Impact: Shorter chains (methane, ethane) exhibit higher DNA association constants (K ≈ 1.5 × 10⁵ M⁻¹ for m-AMSA) due to reduced steric hindrance (). Butanesulfonanilide derivatives show moderate binding (K ≈ 0.8 × 10⁵ M⁻¹) but improved sequence specificity, favoring AT-rich regions (). Longer chains (pentane, heptane) reduce intercalation efficiency but enhance minor groove interactions ().
  • Substituent Effects :

    • Methoxy groups at the 3' position (m-AMSA, butanesulfonanilide) sterically hinder intercalation, lowering K by ~30% compared to unsubstituted analogues ().
    • Lysylglycyl side chains (peptidic derivatives) increase DNA affinity by 5-fold via electrostatic interactions ().

Antitumor Potency and Metabolic Stability

Pharmacokinetic Profiles

  • Protein Binding : All analogues exhibit >50% plasma protein binding, but butanesulfonanilide’s moderate chain length balances tissue distribution and solubility ().
  • Toxicity : Methoxy-substituted derivatives (m-AMSA, butanesulfonanilide) show lower cardiotoxicity compared to nitro-substituted variants ().

Biological Activity

Butanesulfonanilide, 4'-(9-acridinylamino)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as the mechanisms underlying these activities. It includes data tables and references to relevant case studies and research findings.

Chemical Structure and Properties

The compound features a butanesulfonanilide backbone with an acridinylamino substitution, which is significant for its biological activity. The molecular formula is C18H19N4O2SC_{18}H_{19}N_4O_2S with a molecular weight of approximately 373.43 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₉N₄O₂S
Molecular Weight373.43 g/mol
CAS Number[Not available]

Antimicrobial Properties

Research indicates that acridine derivatives, including butanesulfonanilide, exhibit notable antimicrobial activities. These compounds have been shown to possess both antibacterial and antifungal properties, making them candidates for further development in treating infections.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of acridine derivatives to intercalate into DNA, disrupting replication and transcription processes.

Anticancer Effects

Butanesulfonanilide, 4'-(9-acridinylamino)- has also been studied for its anticancer properties. Acridine derivatives are known to inhibit topoisomerase enzymes, which play a crucial role in DNA replication.

  • Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential.

Comparative Analysis of Related Compounds

A comparative analysis highlights the biological activities of structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-butanesulfonanilideNitro group instead of methoxyAntimicrobial
Acridine orangeBasic acridine derivativeAntimicrobial, fluorescent dye
DoxorubicinAnthracycline antibioticAnticancer

This table illustrates the diversity in biological activities among related compounds, suggesting that modifications in structure can significantly influence their pharmacological profiles.

The biological activity of butanesulfonanilide, 4'-(9-acridinylamino)- can be attributed to several mechanisms:

  • DNA Intercalation : The acridine moiety allows for intercalation into DNA strands, leading to disruptions in replication and transcription.
  • Enzyme Inhibition : The compound may inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cell lines treated with this compound.

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